(2R)-2-amino-4-fluorobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8FNO2 |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
(2R)-2-amino-4-fluorobutanoic acid |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
LJYFXGDRJCHELF-GSVOUGTGSA-N |
Isomeric SMILES |
C(CF)[C@H](C(=O)O)N |
Canonical SMILES |
C(CF)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r 2 Amino 4 Fluorobutanoic Acid and Its Enantiomers
Asymmetric Synthesis Strategies for Enantiomerically Pure Fluorinated Amino Acids
The introduction of fluorine into amino acids can dramatically alter their biological and chemical properties. nih.gov Asymmetric synthesis is crucial for obtaining optically pure fluorinated amino acids, which are essential for their specific biological functions. nih.govmdpi.com
Chiral Auxiliary-Mediated Approaches to (2R)-2-amino-4-fluorobutanoic acid Synthesis
Chiral auxiliaries are powerful tools for controlling stereochemistry during synthesis. One prominent method involves the use of a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand. nih.govnih.govresearchgate.net This approach allows for the asymmetric synthesis of a variety of α-amino acids. The alkylation of this complex with an appropriate electrophile, such as 1-iodo-2-fluoroethane, would be a key step in the synthesis of this compound. The chiral ligand on the nickel complex directs the alkylation to a specific face of the complex, leading to a high diastereomeric excess of the desired product. beilstein-journals.orgnih.gov Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and yields the enantiomerically enriched amino acid. nih.govnih.govresearchgate.net
Nickel(II) Complex-Catalyzed Asymmetric Alkylation for Fluoroamino Acid Production
A significant advancement in the synthesis of fluorinated amino acids is the use of chiral Ni(II) complexes for asymmetric alkylation. beilstein-journals.orgnih.govchemrxiv.org This method has proven effective for the gram-scale synthesis of various fluorinated amino acids with high enantiomeric purity. beilstein-journals.orgchemrxiv.org The process typically involves the alkylation of a Ni(II) complex of a glycine Schiff base with a fluorinated alkyl halide. nih.govnih.govnih.gov The stereochemical outcome is controlled by the chiral ligand attached to the nickel center, which effectively shields one face of the glycine enolate equivalent, leading to highly diastereoselective alkylation. beilstein-journals.orgnih.gov For the synthesis of this compound, the corresponding (R)-configured chiral auxiliary would be used to direct the alkylation to produce the desired (R)-enantiomer. This strategy has been successfully applied to the synthesis of other fluorinated amino acids, demonstrating its potential for producing this compound in high optical purity. beilstein-journals.orgnih.govchemrxiv.org
Diastereoselective Alkylation Methods for Stereochemical Control
Diastereoselective alkylation is a fundamental strategy for establishing stereocenters in a controlled manner. In the context of fluorinated amino acid synthesis, this can be achieved by utilizing a substrate with a pre-existing chiral center to direct the introduction of a new stereocenter. For instance, the alkylation of chiral enamines or enolates derived from amino acids can proceed with high diastereoselectivity. nih.govnih.gov
Another powerful approach is the diastereoselective fluorination of N-Boc protected oxazolidines derived from amino acids. This method has been shown to produce fluorinated amino acid precursors with excellent diastereoselectivity. nih.gov Furthermore, base-induced epimerization at the fluorine-bearing carbon can provide access to the other diastereomer, offering a versatile route to stereodiversity. nih.gov The choice of base and the nature of an aryl or heteroaryl sulfonyl group have been found to be critical for achieving high diastereoselectivity. nih.gov These methods could be adapted for the synthesis of this compound by starting with an appropriate precursor and carefully selecting the reaction conditions to favor the desired diastereomer.
Development of Stereoselective Synthetic Routes for Fluorinated Butanoic Acid Derivatives
The development of stereoselective routes to fluorinated butanoic acid derivatives is crucial for accessing compounds like this compound. One effective strategy is the catalytic asymmetric allylic alkylation of fluoroenolates. nih.gov This method allows for the formation of two adjacent stereocenters with high enantioselectivity and diastereoselectivity. nih.gov While this has been demonstrated for the synthesis of fluorinated oxindoles, the underlying principles could be applied to the synthesis of fluorinated butanoic acid derivatives.
Another approach involves the diastereoselective fluorination of enantiopure β-amino enolates. This has been successfully used to prepare β-amino-α-fluoro esters from cinnamate (B1238496) and crotonate derivatives. flinders.edu.au The key step is the tandem conjugate addition of a chiral lithium amide followed by fluorination with an electrophilic fluorine source like N-fluorobenzenesulfonimide. flinders.edu.au The absolute stereochemistry of the major diastereomers can be confirmed by X-ray crystallography, and subsequent deprotection yields the desired fluorinated amino acid. flinders.edu.au
Gram-Scale Preparative Techniques for Optically Active Fluoroamino Acids
The ability to produce optically active fluoroamino acids on a gram scale is essential for their practical application in drug discovery and materials science. beilstein-journals.orgchemrxiv.org A significant challenge in this area is the development of scalable and cost-effective synthetic methods.
One of the most successful approaches for the gram-scale synthesis of fluorinated amino acids utilizes chiral Ni(II) complexes. beilstein-journals.orgnih.govchemrxiv.org This method has been demonstrated for the synthesis of various fluorinated amino acids, including trifluoroethylglycine and trifluorovaline, with high enantiomeric purities and in significant quantities. beilstein-journals.org The process involves the alkylation of a Ni(II)-glycine complex with a fluorinated alkyl iodide, followed by hydrolysis and protection of the resulting amino acid. nih.govnih.govchemrxiv.org A key advantage of this method is the ability to recycle the chiral auxiliary, making it more economically viable for large-scale production. nih.govresearchgate.net The synthesis of the required fluorinated alkyl iodides from the corresponding alcohols has also been optimized for gram-scale production. beilstein-journals.org
Isotopic Labeling Strategies for this compound Analogues
Isotopic labeling is a powerful technique for studying the metabolism, mechanism of action, and structure of biomolecules. chempep.comsigmaaldrich.com For this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide valuable insights. chempep.commedchemexpress.com
The synthesis of isotopically labeled analogues of this compound can be achieved by incorporating labeled precursors at various stages of the synthetic route. For example, using isotopically labeled starting materials in the chemical synthesis process allows for the creation of labeled amino acids with specific labeling patterns. chempep.com This can involve either uniform labeling, where all atoms of a particular element are replaced with the stable isotope, or site-specific labeling. chempep.comisotope.com
For instance, in the synthesis of a radiolabeled analogue, 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid ([¹⁸F]FAMB), no-carrier-added [¹⁸F]fluoride was used to prepare the tracer in a 36% decay-corrected yield. nih.gov This demonstrates the feasibility of introducing isotopic labels, including radioactive ones for imaging applications. Biosynthetic methods can also be employed, where microorganisms are grown in media containing labeled nutrients, leading to the incorporation of isotopes into the amino acids they produce. sigmaaldrich.com
Radiosynthesis Protocols for Fluorine-18 (B77423) Labeled Amino Acid Tracers
The primary method for producing (R)-2-amino-4-[¹⁸F]fluorobutanoic acid involves a nucleophilic substitution reaction. This process is a cornerstone of modern radiopharmaceutical chemistry, allowing for the efficient incorporation of the positron-emitting isotope fluorine-18 into a precursor molecule.
A notable approach for the radiosynthesis of structurally related fluorinated amino acids, such as 4-[¹⁸F]fluoroglutamic acid, utilizes a nickel(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) and (2S,4R)-4-bromoglutamic acid as the precursor. acs.org This methodology has been successfully adapted for automated synthesis modules, a critical step for clinical production. acs.org The synthesis involves a nucleophilic exchange of a bromine atom with [¹⁸F]fluoride. acs.org This reaction is facilitated by the use of tetrabutylammonium (B224687) carbonate, followed by acid hydrolysis to remove the protecting groups and release the final radiolabeled amino acid. acs.org
Modern strategies in the synthesis of ¹⁸F-labeled amino acids have expanded beyond traditional nucleophilic aromatic substitutions, which often require multiple steps and result in low radiochemical yields. nih.gov Newer methodologies include metal-catalyzed radiofluorination and the formation of bonds between fluorine-18 and various heteroatoms like boron, phosphorus, silicon, and sulfur. nih.gov These advanced techniques offer more efficient and versatile routes to a wide array of ¹⁸F-labeled amino acid analogs. nih.gov
For instance, the use of [¹⁸F]CuCF₃ as a radiofluorination agent with boronic acids or iodides as leaving groups has been successful in synthesizing protected 4-[¹⁸F]trifluoromethylphenylalanine with high radiochemical yields. nih.gov While not directly the synthesis of (2R)-2-amino-4-[¹⁸F]fluorobutanoic acid, these innovative methods highlight the evolving landscape of radiolabeling and could potentially be adapted for its synthesis.
The table below summarizes key data related to the synthesis of a structurally similar ¹⁸F-labeled amino acid, providing a benchmark for the expected outcomes of such radiosynthesis protocols.
| Parameter | Value |
| Precursor | Ni(II) complex of a Schiff base of (S)-BPB with (2S,4R)-4-bromoglutamic acid acs.org |
| Labeling Method | Nucleophilic ¹⁸F⁻-for-Br⁻ exchange acs.org |
| Automation | Adapted for an automated synthesis module acs.org |
This interactive table allows for the exploration of the synthesis parameters.
Biochemical Incorporation of 2r 2 Amino 4 Fluorobutanoic Acid into Biomacromolecules
Genetic Encoding Systems for Site-Specific Unnatural Amino Acid Integration
Genetic code expansion is a powerful methodology that enables the site-specific incorporation of UAAs into proteins within living cells. This is accomplished by utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not interfere with the host's endogenous translational machinery.
A primary challenge in the genetic incorporation of (2R)-2-amino-4-fluorobutanoic acid lies in developing a specific orthogonal aminoacyl-tRNA synthetase (aaRS) capable of selectively recognizing and activating this UAA. The structural similarity of this compound to natural amino acids, such as methionine, necessitates the engineering of aaRSs with high substrate specificity.
Researchers have made strides in engineering methionyl-tRNA synthetase (MetRS) from Escherichia coli to incorporate various methionine analogs, including those with fluorinated side chains. The engineering process typically involves generating a library of MetRS variants with mutations in the active site. A subsequent selection process identifies variants that can charge a suppressor tRNA with the desired fluorinated amino acid in the presence of the 20 canonical amino acids. While specific engineered synthetases for this compound are an active area of research, the principles established with other fluorinated amino acids provide a clear path forward for its genetic encoding.
The corresponding orthogonal tRNA, often an amber suppressor tRNA (tRNACUA), is equally critical. This tRNA must not be recognized by endogenous synthetases but must be an excellent substrate for the engineered orthogonal aaRS. The tRNACUA decodes the amber stop codon (UAG), which has been introduced at the desired location in the gene of interest, thereby directing the insertion of the UAA.
The efficiency of UAA incorporation is a critical factor in both in vitro (cell-free) and in vivo (cellular) protein expression systems. In living cells, the concentration of the UAA in the growth medium, the expression levels of the orthogonal aaRS/tRNA pair, and competition with release factor 1 (RF1) at the stop codon all impact the yield of the modified protein. Therefore, optimizing these parameters is crucial for the successful incorporation of this compound.
In cell-free systems, the absence of a cell membrane allows for direct control over the concentration of all components, including the UAA and the orthogonal pair, which can result in higher incorporation efficiencies. However, the cost of the UAA and the cell-free system components can be a significant consideration for large-scale production.
| System | Advantages | Challenges | Key Optimization Strategies |
| In Vivo (e.g., E. coli) | Scalable, more cost-effective for large-scale production. | UAA transport into the cell, potential for UAA toxicity, competition with cellular release factors. | High UAA concentration in growth media, use of strong promoters for aaRS/tRNA expression, utilization of RF1 knockout strains. |
| In Vitro (Cell-Free) | Direct control over all components, high incorporation efficiency, suitable for incorporating toxic UAAs. | Higher operational cost, potentially lower overall protein yield. | Optimization of UAA and Mg2+ concentrations, use of highly purified system components. |
Chemical Aminoacylation Approaches for Modifying tRNAs with Fluorinated Amino Acids
An alternative to genetic encoding is the chemical aminoacylation of suppressor tRNAs. This method circumvents the need for an engineered aaRS by directly attaching the UAA to the tRNA in vitro.
The chemical aminoacylation process involves the synthesis of a UAA-adenylate, which is then chemically ligated to the 3'-end of a tRNA that has been truncated to remove its terminal adenosine. A subsequent enzymatic ligation step adds the final adenosine, yielding the full-length, aminoacylated tRNA. This chemically charged tRNA can then be introduced into a cell-free protein synthesis system to guide the incorporation of the UAA at a predetermined site.
This approach offers considerable flexibility as it can be adapted for any UAA, including this compound, without the necessity of developing a specific orthogonal synthetase. However, the synthesis of the aminoacylated tRNA is a multi-step and technically complex procedure. Its application is generally confined to cell-free systems due to the challenges associated with introducing the charged tRNA into living cells.
Solid-Phase Peptide Synthesis (SPPS) for the Construction of Fluorinated Peptides
Solid-Phase Peptide Synthesis (SPPS) is a robust and widely used chemical method for the de novo synthesis of peptides. It permits the direct and site-specific incorporation of a vast array of non-canonical amino acids, including this compound, into a peptide chain.
In SPPS, the C-terminal amino acid of the target peptide is covalently attached to a solid support or resin. The peptide chain is then elongated in a stepwise fashion through the sequential addition of protected amino acids. The use of a protected form of this compound, such as Fmoc-(2R)-2-amino-4-fluorobutanoic acid, enables its incorporation at any desired position within the peptide sequence. The fluorine atom is chemically stable under the conditions of SPPS, rendering it compatible with standard synthesis protocols. This method provides complete control over the peptide sequence and facilitates the synthesis of peptides containing single or multiple incorporations of the fluorinated amino acid.
| Parameter | Description |
| Resin | A solid support, commonly based on polystyrene or polyethylene (B3416737) glycol, to which the initial amino acid is anchored. |
| Protecting Groups | Temporary chemical moieties (e.g., Fmoc, Boc) that shield the amino group of the incoming amino acid to prevent undesirable side reactions. |
| Coupling Reagents | Reagents that promote the formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid. |
| Deprotection Reagents | Reagents that remove the protecting group from the N-terminus of the peptide chain, preparing it for the next coupling cycle. |
| Cleavage | The final step in which the completed peptide is detached from the solid support, and all side-chain protecting groups are removed. |
Chemoenzymatic and Precursor-Directed Biosynthesis of Fluorinated Peptides and Proteins
Chemoenzymatic strategies merge the adaptability of chemical synthesis with the high selectivity of enzymatic reactions. For the incorporation of this compound, this could entail the enzymatic ligation of a chemically synthesized peptide containing the fluorinated amino acid to a recombinantly expressed protein fragment.
Precursor-directed biosynthesis offers another avenue where a structural analog of a natural biosynthetic precursor is supplied to a microorganism, which may then incorporate it into a natural product. If an organism produces a methionine-containing peptide or protein, feeding it with this compound could lead to its incorporation, provided the relevant biosynthetic enzymes exhibit a degree of substrate promiscuity. The success of this approach is contingent on the specific enzymatic machinery of the producing organism and its ability to tolerate the fluorinated precursor. Current research in this field focuses on identifying or engineering enzymes with broader substrate specificity to enhance the incorporation of fluorinated analogs like this compound.
Elucidation of Biochemical Roles and Mechanistic Actions of 2r 2 Amino 4 Fluorobutanoic Acid
Enzymatic Interaction Studies and Catalytic Mechanisms
The presence of a fluorine atom in (2R)-2-amino-4-fluorobutanoic acid significantly alters its electronic properties, making it a candidate for probing and inhibiting enzyme activity, particularly those dependent on pyridoxal 5'-phosphate (PLP).
Investigation of Mechanism-Based Inactivation (MBI) of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes
Mechanism-based inactivation is a process where an enzyme converts a seemingly harmless substrate into a reactive species, which then irreversibly inactivates the enzyme. This "suicide inactivation" is a hallmark of many modified amino acids. PLP-dependent enzymes, a broad class involved in amino acid metabolism, are particularly susceptible to this type of inhibition. The catalytic cycle of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, which facilitates a variety of transformations.
In the case of fluorinated amino acids, the enzyme can initiate a catalytic sequence that leads to the elimination of a fluoride ion. This elimination can generate a highly reactive electrophilic intermediate, such as an α,β-unsaturated carbonyl or an enamine. This reactive species can then be attacked by a nucleophilic residue within the enzyme's active site, leading to the formation of a covalent bond and irreversible inactivation of the enzyme. For instance, the inactivation of GABA aminotransferase by certain fluorinated amino acids proceeds through an enamine mechanism nih.gov. While specific studies on this compound are not extensively documented, its structure suggests a high potential for acting as a mechanism-based inactivator for a range of PLP-dependent enzymes.
Substrate and Inhibitor Profiling with Aminotransferases, Decarboxylases, and Racemases
The interaction of this compound with PLP-dependent enzymes can be multifaceted, positioning it as either a substrate that undergoes transformation or an inhibitor that blocks the enzyme's catalytic activity.
Aminotransferases: These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. Fluorinated analogs of amino acids can act as inhibitors of aminotransferases. For example, related compounds have been shown to inhibit ornithine aminotransferase mdpi.comnih.govnih.gov. It is plausible that this compound could act as a competitive inhibitor by binding to the active site, or as a mechanism-based inactivator as described above.
Decarboxylases: These enzymes are responsible for the removal of a carboxyl group from an amino acid. The inhibition of decarboxylases is a therapeutic strategy for various conditions. The electronic properties of this compound could interfere with the decarboxylation mechanism, potentially leading to inhibition.
Racemases: These enzymes interconvert stereoisomers of amino acids. The precise stereochemistry of a substrate is crucial for racemase activity. The (2R)-configuration of the subject compound would be a key determinant in its interaction with racemases, potentially acting as a specific inhibitor for enzymes that recognize this particular stereoisomer.
Table 1: Potential Interactions of this compound with PLP-Dependent Enzymes
| Enzyme Class | Potential Interaction | Predicted Outcome |
| Aminotransferases | Competitive Inhibition or Mechanism-Based Inactivation | Reduction in the rate of transamination |
| Decarboxylases | Inhibition | Blockage of amino acid decarboxylation |
| Racemases | Stereospecific Inhibition | Prevention of amino acid isomerization |
Stereochemical Specificity in Enzyme-Substrate Recognition with this compound
Enzyme active sites are chiral environments, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. The "(2R)" designation of the subject compound indicates a specific three-dimensional arrangement of the atoms around the chiral center. This stereochemistry is critical for its interaction with enzymes.
Studies on analogous fluorinated amino acids have demonstrated the profound impact of stereochemistry on enzyme recognition. For example, the enantiomers of 4-amino-3-fluorobutanoic acid exhibit different behaviors as substrates for GABA aminotransferase, with the (R)-enantiomer being a significantly more effective substrate for HF elimination and a more potent inhibitor of GABA transamination than the (S)-enantiomer nih.govnih.govacs.org. This difference is attributed to the preferred conformations of the enantiomers upon binding to the enzyme's active site nih.govnih.govacs.org. It is therefore highly probable that the (2R)-stereochemistry of 2-amino-4-fluorobutanoic acid dictates its specific and selective interaction with target enzymes, with the (2S)-enantiomer likely exhibiting a different or negligible biological activity. This stereochemical specificity is a fundamental principle in the design of targeted enzyme inhibitors mdpi.com.
Influence on Peptide and Protein Structural Conformation and Dynamics
The incorporation of non-natural amino acids like this compound into peptide and protein chains can significantly alter their structural and dynamic properties.
Analysis of Alpha-Helix Propensity and Beta-Peptide Folding Modulations
The secondary structure of proteins, such as alpha-helices and beta-sheets, is determined by the sequence of amino acids. The propensity of an amino acid to favor a particular secondary structure is influenced by its size, charge, and conformational preferences. The introduction of a fluorinated amino acid can modulate these properties.
The strong electron-withdrawing nature of the fluorine atom can influence the local electronic environment and the rotational barriers of the peptide backbone, potentially altering the phi (φ) and psi (ψ) dihedral angles that define the secondary structure. While specific data for this compound is not available, studies with other fluorinated amino acids suggest that their incorporation can either stabilize or destabilize helical structures depending on the position and the specific amino acid nih.gov. The impact on beta-peptide folding is also an area of active research, with the potential to create novel folded structures with enhanced stability.
Impact on Proteolytic Stability and Degradation Pathways
A major hurdle in the therapeutic use of peptides is their rapid degradation by proteases. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic stability. The C-F bond is significantly stronger than a C-H bond, and the steric and electronic effects of the fluorine atom can hinder the recognition and cleavage of the peptide bond by proteases.
Research has shown that peptides containing fluorinated amino acids exhibit increased resistance to proteolytic degradation nih.govfu-berlin.de. The presence of the fluorine atom near the peptide bond can disrupt the binding of the peptide to the active site of a protease, thereby slowing down or preventing cleavage. This enhanced stability can prolong the half-life of peptide-based drugs in biological systems. It is therefore anticipated that the incorporation of this compound into a peptide sequence would increase its resistance to proteases, making it a valuable modification for the development of more robust peptide therapeutics frontiersin.org. The specific degradation pathways might also be altered, favoring alternative cleavage sites or resulting in different degradation products mdpi.com.
Table 2: Predicted Effects of this compound Incorporation on Peptide Properties
| Property | Predicted Effect | Rationale |
| Alpha-Helix Propensity | Modulation (Stabilization or Destabilization) | Altered backbone dihedral angles due to electronic and steric effects of fluorine. |
| Beta-Peptide Folding | Potential for novel stable folds | Influence of the fluorinated side chain on inter-strand interactions. |
| Proteolytic Stability | Increased | Steric and electronic hindrance of protease recognition and cleavage at the adjacent peptide bond. |
| Degradation Pathways | Altered | Blockage of primary cleavage sites may lead to degradation by alternative proteases or at different positions. |
Effects on Supramolecular Assembly and Self-Aggregation Processes
The introduction of fluorine into amino acids can significantly influence their self-assembly and aggregation behavior, a critical aspect in the formation of supramolecular structures such as amyloid fibrils. While direct studies on the impact of this compound on these processes are not extensively documented in publicly available research, the broader understanding of fluorinated amino acids provides valuable insights. Fluorination is known to modulate the delicate balance of intermolecular forces, including hydrophobicity and electrostatic interactions, which are fundamental to the self-organization of peptides and proteins.
Research on a series of amphipathic peptides incorporating monofluorinated, difluorinated, and trifluorinated ethylglycine residues has demonstrated that the degree of fluorination plays a pivotal role in peptide folding and subsequent self-assembly. A higher degree of fluorination was found to promote peptide fibrillation and the formation of hydrogels under physiological conditions rsc.orgchemrxiv.org. This is attributed to the interplay between increased hydrophobicity and altered polarity induced by the fluorine atoms. Molecular simulations have further revealed that side-chain fluorination modulates electrostatically driven intra- and inter-chain contact pairs, which dictates the self-organization behavior of these peptides rsc.orgchemrxiv.org.
The incorporation of fluorinated amino acids into peptides can therefore be a strategic tool to engineer novel biomaterials with tunable self-assembly properties nih.gov. For instance, the self-assembly of Fmoc-modified aliphatic amino acids, including branched-chain variants, leads to the formation of diverse supramolecular structures like flower-like morphologies and nanofibers, with the final architecture being sensitive to conditions such as concentration and temperature. Although specific data for this compound is not available, these findings suggest that its incorporation into peptide sequences could similarly influence the formation and stability of β-sheet structures and fibrillar assemblies. The unique electronic properties of the monofluorinated side chain in this compound could introduce subtle yet significant changes to the hydrogen bonding networks and hydrophobic interactions that govern the assembly of amyloidogenic peptides. Further empirical studies are necessary to fully elucidate the specific effects of this particular fluorinated amino acid on supramolecular assembly and its potential to modulate the aggregation of proteins implicated in amyloid-related diseases.
Characterization of Amino Acid Transport System Interactions
Studies on L-Type Amino Acid Transport System Recognition and Uptake
The L-type amino acid transporter 1 (LAT1), a member of the solute carrier family 7 (SLC7), is a crucial transporter for large neutral amino acids, including several essential amino acids. Its expression is notably upregulated in many cancer types to meet the high metabolic demands of proliferating cells. The ability of LAT1 to transport a broad range of substrates has made it an attractive target for drug delivery and therapeutic intervention.
In competitive inhibition studies, various amino acid derivatives have been shown to inhibit the uptake of radiolabeled L-leucine or L-phenylalanine through LAT1. The inhibition constant (Kᵢ) is a measure of the affinity of a compound for the transporter. While the specific Kᵢ value for this compound has not been reported, the transporter exhibits a broad substrate selectivity. It is plausible that this compound acts as a substrate and a competitive inhibitor of LAT1 for the transport of other large neutral amino acids. Further experimental validation through competitive binding assays and direct uptake studies would be necessary to determine the precise kinetic parameters (Kₘ and Vₘₐₓ) for the transport of this compound via LAT1 and other L-type amino acid transporters like LAT2 and LAT4.
Bioisosteric Relationships and Their Functional Consequences in Biological Systems
Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical and chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of bioactive compounds. The substitution of hydrogen with fluorine is a common bioisosteric modification due to the relatively small size of fluorine and its unique electronic properties.
In the context of this compound, the most relevant bioisosteric relationship is with the proteinogenic amino acid norleucine (2-aminohexanoic acid). Norleucine is an isomer of leucine and is structurally very similar to this compound, with the key difference being the substitution of a hydrogen atom at the 4-position with a fluorine atom. Norleucine itself has been used as a bioisostere for methionine in studies of amyloid-β peptide, where its incorporation was found to negate the neurotoxic effects of the peptide wikipedia.org.
The introduction of fluorine into the side chain of an amino acid can have profound effects on its biological activity. Fluorination can alter the compound's lipophilicity, metabolic stability, and conformational preferences. These changes, in turn, can influence how a peptide or protein containing the fluorinated amino acid interacts with its biological target. For example, the replacement of a native amino acid with a fluorinated analog can lead to enhanced binding affinity for a receptor or improved resistance to enzymatic degradation.
While specific studies directly comparing the functional consequences of substituting norleucine with this compound in a biological system are limited, the principles of bioisosterism suggest that such a substitution could lead to significant changes in the activity of a peptide. The high electronegativity of fluorine in this compound can alter local electronic environments and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for peptide-receptor binding nih.gov.
A comparative analysis of the physicochemical properties of this compound and norleucine would be crucial to predict the functional consequences of their bioisosteric replacement.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Norleucine |
| Molecular Formula | C₄H₈FNO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 121.11 g/mol | 131.17 g/mol |
| LogP (predicted) | Data not available | 1.3 |
| pKa (carboxyl) | Data not available | 2.39 |
| pKa (amino) | Data not available | 9.76 |
Advanced Research Applications and Methodologies Utilizing 2r 2 Amino 4 Fluorobutanoic Acid
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are fundamental to understanding the three-dimensional structure and dynamic behavior of biomolecules. The introduction of a fluorinated amino acid like (2R)-2-amino-4-fluorobutanoic acid provides a unique spectroscopic handle to probe these characteristics in peptides and proteins.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful technique for investigating protein structure, conformation, and interactions. nih.gov The ¹⁹F nucleus possesses several advantageous properties for NMR studies, including a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of the proton nucleus. alfa-chemistry.combiophysics.org A key feature of ¹⁹F NMR is its extensive chemical shift range, which spans approximately 300 parts per million (ppm), making the ¹⁹F nucleus highly sensitive to its local electronic microenvironment. nih.gov
When this compound is incorporated into a peptide or protein, the chemical shift of the fluorine atom becomes a sensitive reporter on the local environment. biophysics.org Changes in protein conformation, ligand binding, or solvent exposure can induce significant and measurable changes in the ¹⁹F chemical shift. acs.orgnih.gov This sensitivity allows researchers to monitor binding events and characterize conformational dynamics with high precision. nih.gov For instance, the formation of a complex between a ¹⁹F-labeled protein and a small molecule ligand can be readily observed through perturbations in the fluorine resonance, enabling the determination of binding affinities (Kd). nih.gov
Unlike ¹H NMR spectra of proteins, which are often crowded and difficult to interpret due to signal overlap, ¹⁹F NMR spectra are typically simple, often showing a single, well-resolved resonance for each fluorine-labeled site. biophysics.orged.ac.uk This spectral simplicity allows for the straightforward analysis of complex biological processes using simple one-dimensional NMR experiments. nih.goved.ac.uk
The table below illustrates the sensitivity of the ¹⁹F chemical shift to different chemical environments. The exact shift of the fluorine in this compound would vary depending on its specific molecular context, such as solvent, pH, and incorporation into a larger biomolecule. alfa-chemistry.com
| Functional Group/Environment | Typical ¹⁹F Chemical Shift Range (ppm) (Referenced to CFCl₃) |
|---|---|
| Aliphatic C-F (e.g., in -CH₂F) | -200 to -240 |
| Fluorine on a carbon adjacent to an ester | -110 to -125 |
| Aryl-F (Fluorobenzene) | -113 |
| Trifluoromethyl (CF₃) group on an aromatic ring | -60 to -65 |
| Trifluoroacetic Acid (CF₃COOH) | -75 to -77 |
This table presents approximate ¹⁹F NMR chemical shift values to demonstrate the wide range and sensitivity of the technique. Actual values can vary based on the specific molecular structure and environment. alfa-chemistry.combiophysics.org
X-ray Crystallographic Studies of Enzyme-Ligand Complexes Incorporating Fluorinated Amino Acids
X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structures of biological macromolecules. nih.gov This technique provides a static snapshot of a molecule, revealing the precise spatial arrangement of its atoms. Incorporating fluorinated amino acids such as this compound into an enzyme's substrate or inhibitor can offer unique advantages for crystallographic studies of enzyme-ligand complexes. nih.gov
The introduction of a fluorine atom can enhance binding affinity through favorable intermolecular interactions, including halogen bonding and hydrophobic interactions, thereby stabilizing the enzyme-ligand complex for crystallization. The resulting crystal structure can provide invaluable insights into the molecular basis of substrate recognition and catalysis. It allows researchers to visualize the specific contacts between the fluorinated ligand and the amino acid residues in the enzyme's active site. nih.gov
For example, crystallographic analysis of an enzyme complexed with a substrate analog containing this compound can elucidate how the enzyme accommodates the fluorinated side chain. This information is critical for understanding enzyme specificity and for the rational design of potent and selective inhibitors in drug discovery. nih.govbiologiachile.cl The structural data derived from X-ray crystallography are highly complementary to the dynamic information obtained from NMR spectroscopy, providing a comprehensive picture of enzyme function. nih.gov
| Technique | Information Provided | Advantages of Using Fluorinated Amino Acids |
|---|---|---|
| X-ray Crystallography | High-resolution 3D atomic structure of the enzyme-ligand complex. | Can stabilize the complex for crystallization; allows visualization of specific fluorine-protein interactions (e.g., halogen bonds). nih.gov |
| ¹⁹F NMR Spectroscopy | Information on ligand binding, conformational changes in solution, and molecular dynamics. | Provides a sensitive, background-free signal to probe the local environment and interactions in a dynamic setting. nih.govbiophysics.org |
Design and Synthesis of Biochemical Probes for Metabolic Pathway Elucidation
Biochemical probes are essential tools for tracking molecules within complex biological systems and elucidating metabolic pathways. nih.gov this compound is an excellent candidate for the development of such probes, particularly for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes in vivo.
The design of a PET probe based on this amino acid would involve labeling it with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of approximately 110 minutes. The synthesis of such a probe, for instance, ¹⁸F-2-amino-4-fluorobutanoic acid, would typically involve a late-stage nucleophilic fluorination reaction. nih.govresearchgate.net This approach allows the radioactive isotope to be introduced at the final step, maximizing the radiochemical yield and specific activity of the final product. mdpi.comuochb.cz
Once synthesized, this ¹⁸F-labeled amino acid can be administered to a biological system to trace the activity of amino acid transporters and metabolic enzymes. nih.gov For example, many cancer cells exhibit upregulated amino acid transport to fuel their rapid proliferation, making ¹⁸F-labeled amino acids promising agents for tumor imaging. nih.gov By monitoring the uptake and distribution of the radiolabeled probe, researchers can gain insights into the metabolic state of tissues, identify disease-related alterations in metabolic pathways, and assess the response to therapeutic interventions. nih.govnih.gov
| Probe Component | Function | Example in a this compound-based probe |
|---|---|---|
| Parent Molecule | Targets a specific biological process or molecule (e.g., an amino acid transporter). | The this compound scaffold. |
| Reporter Tag | Generates a detectable signal for imaging or quantification. | A fluorine-18 (¹⁸F) isotope for PET imaging. nih.govresearchgate.net |
| Synthesis Strategy | Method for incorporating the reporter tag into the parent molecule. | Late-stage nucleophilic substitution with [¹⁸F]fluoride. nih.gov |
Utility in Enzyme Mechanism Elucidation and Specificity Profiling for Drug Discovery Research
Fluorinated amino acids are invaluable tools for elucidating enzyme mechanisms and for profiling the specificity of potential drug candidates. nih.govnih.gov The strong electron-withdrawing nature of the fluorine atom can significantly alter the chemical properties of an amino acid, often converting it from a substrate into a potent enzyme inhibitor. researchgate.net
This compound can be employed as a mechanism-based inhibitor, also known as a "suicide substrate." nih.gov In this role, the fluorinated amino acid is recognized and processed by the target enzyme's active site. However, during the catalytic cycle, a highly reactive intermediate is formed that covalently modifies and irreversibly inactivates the enzyme. nih.govresearchgate.net Studying the kinetics of this inactivation and identifying the modified active site residues can provide definitive proof of the enzyme's catalytic mechanism. This approach has been particularly successful for pyridoxal phosphate (PLP)-dependent enzymes. nih.gov
In drug discovery, profiling the specificity of a lead compound is crucial to minimize off-target effects. Fluorinated substrate analogs can be used in high-throughput screening assays to rapidly assess the activity of a compound against a panel of related enzymes. acs.orgmdpi.com Furthermore, the incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties, such as metabolic stability and binding affinity. researchgate.net Understanding how enzymes process fluorinated analogs like this compound can guide the design of more effective and safer therapeutics. nih.gov
| Application | Role of this compound | Information Gained |
|---|---|---|
| Enzyme Mechanism Elucidation | Acts as a mechanism-based inhibitor or "suicide substrate." nih.gov | Details of the catalytic steps, identification of catalytic residues, and structure of transition states. |
| Specificity Profiling | Used as a substrate analog in competitive binding or activity assays. | Selectivity profile of a drug candidate against a family of enzymes. acs.org |
| Drug Design | Serves as a building block or scaffold for inhibitor design. | Structure-activity relationships (SAR) for improving potency, selectivity, and metabolic stability. mdpi.comresearchgate.net |
Q & A
Q. What are the optimal synthetic routes for (2R)-2-amino-4-fluorobutanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves fluorination of a protected amino acid precursor. For example, starting with (2R)-2-amino-butanoic acid derivatives, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions at −78°C to 0°C . Enantiomeric purity is maintained by employing chiral auxiliaries (e.g., Fmoc or Boc groups) and optimizing reaction time to minimize racemization. Post-synthesis purification via chiral HPLC (e.g., using a Chirobiotic T column) ensures >98% enantiomeric excess .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- NMR Spectroscopy : NMR confirms fluorination (δ ≈ -200 ppm for CF), while and NMR verify backbone integrity .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak ([M+H] at m/z 150.06) and fragmentation patterns .
- Chiral Analysis : Polarimetry or circular dichroism (CD) quantifies enantiomeric excess .
Advanced Research Questions
Q. How does the fluorine substitution at the C4 position influence the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and modulate binding affinity. For instance, in rodent pain modulation studies, 4-fluorinated analogs showed prolonged half-lives due to reduced oxidative metabolism compared to non-fluorinated counterparts . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like GABA receptors, where fluorine’s hydrophobic effects improve binding .
Q. What strategies are employed to resolve contradictions in reported bioactivity data for fluorinated amino acids?
- Methodological Answer : Discrepancies often arise from:
- Enantiomeric Impurity : Re-evaluate synthesis protocols and purity assays (e.g., chiral HPLC) .
- Assay Variability : Standardize biological models (e.g., primary neuron cultures vs. transfected cell lines) and control for pH, as fluorine’s pKa (~2.8) affects ionization in physiological buffers .
- Metabolic Interference : Use isotopic tracing ( or ) to track degradation pathways in vivo .
Q. How can this compound be incorporated into peptide chains while preserving stereochemistry?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Emoc-protected this compound is optimal. Key steps:
- Coupling : Use HBTU/HOBt activation in DMF at 25°C for 1 hour.
- Deprotection : 20% piperidine in DMF removes Emoc groups without racemization .
- Cleavage : TFA/TIS/HO (95:2.5:2.5) releases the peptide while retaining fluorinated side-chain integrity .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices?
- Methodological Answer : Challenges include low abundance and matrix interference. Solutions:
- Derivatization : Use AccQ-Tag™ Ultra for LC-MS/MS detection (LOQ: 0.1 nM) .
- Chromatography : HILIC columns (e.g., Acquity BEH Amide) improve retention of polar fluorinated analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
